molecular formula C9H15NO2 B2850936 8a-Hydroxy-decahydroisoquinolin-3-one CAS No. 1820615-40-4

8a-Hydroxy-decahydroisoquinolin-3-one

Cat. No.: B2850936
CAS No.: 1820615-40-4
M. Wt: 169.224
InChI Key: SGNQUTAWXFKMBJ-UHFFFAOYSA-N
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Description

8a-Hydroxy-decahydroisoquinolin-3-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 8a-Hydroxy-decahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of isoquinoline derivatives followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

8a-Hydroxy-decahydroisoquinolin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include oxidized or reduced derivatives and substituted isoquinoline compounds.

Scientific Research Applications

8a-Hydroxy-decahydroisoquinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8a-Hydroxy-decahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

8a-Hydroxy-decahydroisoquinolin-3-one can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: A simpler structure with a benzene ring fused to a pyridine ring.

    Tetrahydroisoquinoline: A partially saturated derivative with different biological activities.

    Decahydroisoquinoline: A fully saturated derivative with unique chemical properties.

The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting biological activities and chemical reactivity .

Biological Activity

8a-Hydroxy-decahydroisoquinolin-3-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The synthesis of this compound typically involves multi-step organic reactions, including the reduction of isoquinoline derivatives followed by hydroxylation. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are critical for its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. This interaction may lead to alterations in cell signaling and ultimately result in either cell death or inhibition of growth .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Vithayasai et al. evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The findings indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of hydroxylation at the 8a position for enhanced activity .
  • Exploration in Cancer Research :
    A recent investigation assessed the effects of this compound on tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor size in treated groups compared to controls, suggesting that this compound could be a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

8a-hydroxy-1,2,4,4a,5,6,7,8-octahydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-5-7-3-1-2-4-9(7,12)6-10-8/h7,12H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNQUTAWXFKMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNC(=O)CC2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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